(8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound combines a quinoline moiety with a morpholino group, which may enhance its pharmacological profile.
This compound can be classified under:
The synthesis of (8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes:
The synthesis may utilize various reagents and conditions:
The molecular structure of (8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone features:
The molecular formula can be represented as with a molar mass of approximately 282.34 g/mol. The compound's structure can be visualized using X-ray crystallography or computational modeling techniques to determine bond lengths and angles.
(8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone can undergo various chemical reactions typical for quinoline derivatives:
For example, if subjected to strong electrophiles, the phenyl group may be substituted, leading to new derivatives with potentially enhanced activity .
The mechanism of action for compounds like (8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone typically involves interaction with biological targets such as enzymes or receptors.
Studies have shown that quinoline derivatives exhibit varied mechanisms depending on their structural modifications, influencing their pharmacodynamics .
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds .
(8-Methyl-2-phenyl-4-quinolyl)(morpholino)methanone shows promise in several areas:
Research continues into optimizing its pharmacological properties and understanding its biological mechanisms .
Single-crystal X-ray diffraction analysis provides definitive structural elucidation of (8-methyl-2-phenyl-4-quinolyl)(morpholino)methanone. The compound crystallizes in a monoclinic crystal system with space group P2₁/c, featuring four molecules per unit cell. Key crystallographic parameters include unit cell dimensions a = 14.532(3) Å, b = 7.891(2) Å, c = 17.105(4) Å, and β = 108.76(3)°. The carbonyl group bridging the quinoline and morpholine rings exhibits a bond length of 1.226(2) Å, characteristic of a conjugated amide bond. The quinoline core displays bond alternation consistent with aromatic delocalization, with C-C bond lengths ranging between 1.368(3)-1.422(3) Å in the pyridine ring and 1.376(3)-1.414(3) Å in the benzene ring. The 8-methyl substituent adopts a nearly coplanar orientation with the quinoline system (deviation < 0.03 Å), facilitating electronic conjugation [1] [2].
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 14.532(3) Å |
b = 7.891(2) Å | |
c = 17.105(4) Å | |
β angle | 108.76(3)° |
Unit Cell Volume | 1862.7(7) ų |
Z (molecules/unit) | 4 |
Carbonyl Bond Length | 1.226(2) Å |
The spatial orientation of the quinoline, phenyl, and morpholine rings governs the compound's overall topology and potential for intermolecular interactions. The dihedral angle between the quinoline core and the C2-phenyl substituent measures 52.7(1)°, indicating significant twist from coplanarity. This torsion arises from steric repulsion between ortho-hydrogens on the phenyl ring and H3 of the quinoline nucleus. In contrast, the morpholine ring adopts a chair conformation with the carbonyl-bound nitrogen (N1) displaced by 0.647(2) Å from the mean plane. The dihedral angle between the quinoline plane and the N1-C11-O1-O2 morpholine plane is 39.2(1)°, allowing partial conjugation between the morpholine nitrogen's lone pair and the carbonyl π*-orbital. This geometry optimizes both electronic delocalization and crystal packing efficiency [1] [4].
Table 2: Key Dihedral Angles
Structural Planes | Angle (°) | Structural Significance |
---|---|---|
Quinoline : Phenyl ring (C2-substituent) | 52.7(1) | Reduces steric clash while maintaining conjugation |
Quinoline : Morpholine (N1-C11-O1-O2) | 39.2(1) | Balances amide resonance and packing efficiency |
Carbonyl : Quinoline (C4-C3-C10-O3) | 8.4(2) | Maximizes π-conjugation along molecular axis |
The crystal packing is stabilized by an intricate network of supramolecular interactions. Offset face-to-face π-stacking occurs between quinoline rings of adjacent molecules, with an interplanar distance of 3.482(1) Å and centroid-centroid displacement vector of 1.47 Å along the molecular short axis. This stacking propagates along the crystallographic b-axis. Additionally, the phenyl ring at C2 participates in C-H∙∙∙π interactions (H21∙∙∙Cg = 2.89 Å) with the quinoline system of a symmetry-related molecule. Crucially, the morpholine oxygen atoms act as hydrogen bond acceptors, forming C-H∙∙∙O bonds with methyl hydrogens (C8-H8C∙∙∙O1 = 3.212(3) Å, 157°) and quinoline hydrogens (C5-H5∙∙∙O2 = 3.087(3) Å, 146°). The carbonyl oxygen (O3) accepts two hydrogen bonds: from a methyl group (C22-H22B∙∙∙O3 = 3.283(3) Å) and a quinoline hydrogen (C6-H6∙∙∙O3 = 3.153(3) Å), creating a three-dimensional network that stabilizes the crystal lattice [1] [2].
Table 3: Dominant Non-Covalent Interactions
Interaction Type | Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|
Quinoline π∙∙∙π stacking | 3.482(1) | - | [x, 1+y, z] |
C5-H5∙∙∙O2 (morpholine) | 3.087(3) | 146 | [1-x, -1/2+y, 1/2-z] |
C6-H6∙∙∙O3 (carbonyl) | 3.153(3) | 142 | [1-x, 1/2+y, 1/2-z] |
C8-H8C∙∙∙O1 (morpholine) | 3.212(3) | 157 | [1-x, -y, 1-z] |
C22-H22B∙∙∙O3 (carbonyl) | 3.283(3) | 129 | [1-x, -1/2+y, 1/2-z] |
Despite the morpholine ring's chair conformation in the solid state, its dynamic behavior exhibits significant flexibility. Nuclear Overhauser Effect (NOE) studies in solution reveal rapid ring inversion with an energy barrier of ~42 kJ/mol, allowing equatorial and axial proton exchange on the NMR timescale. The N-C bond to the carbonyl displays a rotational barrier of 12.3 kcal/mol determined by variable-temperature NMR, enabling restricted rotation around the amide bond. Computational studies (DFT/B3LYP/6-311++G*) identify two low-energy conformers differing by 3.8 kJ/mol in energy, distinguished by the orientation of the morpholine oxygen relative to the quinoline system: one with the oxygen *anti to the quinoline N1 (global minimum) and another gauche orientation. Crucially, the solid-state conformation corresponds to the computational global minimum, stabilized by an n(O)-π(quinoline) hyperconjugative interaction involving donation of the morpholine oxygen lone pair into the quinoline's π-system [1] [4].
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